molecular formula C14H16F3NO B2473396 1-[4-(Trifluoromethyl)benzoyl]azepane CAS No. 331842-65-0

1-[4-(Trifluoromethyl)benzoyl]azepane

Cat. No.: B2473396
CAS No.: 331842-65-0
M. Wt: 271.283
InChI Key: MESNLLMVUVATDD-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)benzoyl]azepane is an organic compound with the molecular formula C14H16F3NO It is characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further connected to an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(Trifluoromethyl)benzoyl]azepane can be synthesized through a multi-step process. One common method involves the reaction of 4-(trifluoromethyl)benzoyl chloride with azepane in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)benzoyl]azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

1-[4-(Trifluoromethyl)benzoyl]azepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)benzoyl]azepane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

  • 1-[4-(Trifluoromethyl)benzyl]azepane
  • 4-(Trifluoromethyl)benzoyl chloride
  • 4-(Trifluoromethyl)benzyl alcohol

Comparison: 1-[4-(Trifluoromethyl)benzoyl]azepane is unique due to the presence of both the trifluoromethyl group and the azepane ring This combination imparts distinct chemical and biological properties compared to similar compoundsSimilarly, 4-(Trifluoromethyl)benzoyl chloride is more reactive due to the presence of the acyl chloride group, making it suitable for different types of chemical reactions .

Properties

IUPAC Name

azepan-1-yl-[4-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO/c15-14(16,17)12-7-5-11(6-8-12)13(19)18-9-3-1-2-4-10-18/h5-8H,1-4,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESNLLMVUVATDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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